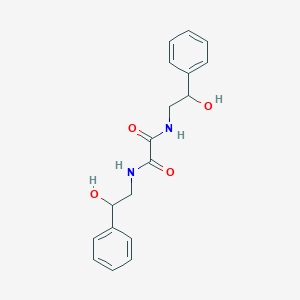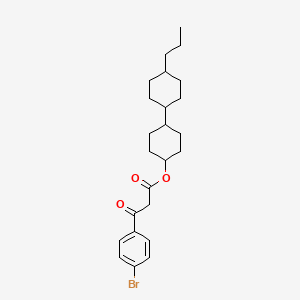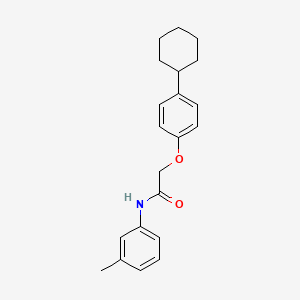
N-(2-methyl-4-nitrophenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)isonicotinamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide is not fully understood. However, it has been proposed that N-(2-methyl-4-nitrophenyl)isonicotinamide inhibits the activity of enzymes involved in the biosynthesis of essential molecules in bacterial and fungal cells. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce apoptosis in tumor cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce oxidative stress in bacterial and fungal cells, which may contribute to its antimicrobial activity. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to induce cell cycle arrest and apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-4-nitrophenyl)isonicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to have low toxicity in mammalian cells, which makes it a promising candidate for further research. However, N-(2-methyl-4-nitrophenyl)isonicotinamide has some limitations as well. It has limited solubility in water, which may affect its bioavailability. N-(2-methyl-4-nitrophenyl)isonicotinamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-4-nitrophenyl)isonicotinamide. One area of research is to investigate the mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide in more detail. Another area of research is to explore the potential applications of N-(2-methyl-4-nitrophenyl)isonicotinamide in the treatment of bacterial, fungal, and tumor infections. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide can be modified to increase its solubility and half-life in vivo, which may improve its effectiveness as a therapeutic agent. Overall, N-(2-methyl-4-nitrophenyl)isonicotinamide is a promising compound that has the potential to be used in a variety of scientific research applications.
Métodos De Síntesis
N-(2-methyl-4-nitrophenyl)isonicotinamide can be synthesized through the reaction of 2-methyl-4-nitroaniline with isonicotinic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized over the years to increase yield and purity of N-(2-methyl-4-nitrophenyl)isonicotinamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-nitrophenyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(2-methyl-4-nitrophenyl)isonicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-11(16(18)19)2-3-12(9)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFIIGMKXAKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)
![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)

![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)

![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)
![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)